Cas no 56456-48-5 ([3-chloro-4-(trifluoromethoxy)phenyl]methanol)

[3-Chloro-4-(trifluoromethoxy)phenyl]methanol is a fluorinated aromatic alcohol with a molecular formula of C₈H₆ClF₃O₂. This compound features a trifluoromethoxy (–OCF₃) and a chloro (–Cl) substituent on the phenyl ring, along with a hydroxymethyl (–CH₂OH) functional group, making it a versatile intermediate in organic synthesis. Its unique structure enables applications in pharmaceuticals, agrochemicals, and specialty materials, particularly where electron-withdrawing groups are required to modulate reactivity or stability. The presence of both halogen and trifluoromethoxy groups enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. High purity grades are available to meet rigorous research and industrial demands.
[3-chloro-4-(trifluoromethoxy)phenyl]methanol structure
56456-48-5 structure
Product Name:[3-chloro-4-(trifluoromethoxy)phenyl]methanol
CAS No:56456-48-5
MF:C8H6ClF3O2
MW:226.580252170563
MDL:MFCD01631559
CID:945370
PubChem ID:2773848
Update Time:2025-10-31

[3-chloro-4-(trifluoromethoxy)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
    • (3-Chloro-4-(trifluoromethoxy)phenyl)methanol
    • AC1MCNJS
    • ANW-59815
    • CTK5A5155
    • MolPort-001-771-287
    • PubChem10177
    • SureCN3083420
    • [3-chloro-4-(trifluoromethoxy)phenyl]methanol
    • 3-Chloro-4-(trifluoromethoxy)benzylalcohol
    • 3-Chloro-4-(trifluoromethoxy)benzoyl alcohol
    • SBB097016
    • PC0180
    • FCH1320861
    • AX8085751
    • X2258
    • ST24034350
    • (3-Chloro-4-trifluoromethox
    • KPYSDIQXFHKDPU-UHFFFAOYSA-N
    • 56456-48-5
    • EN300-2007155
    • MFCD01631559
    • CS-0041917
    • CL9434
    • A22368
    • DTXSID10378747
    • C8H6ClF3O2
    • DS-12725
    • SCHEMBL3083420
    • AKOS015955994
    • MDL: MFCD01631559
    • Inchi: 1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
    • InChI Key: KPYSDIQXFHKDPU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CO)C=CC=1OC(F)(F)F

Computed Properties

  • Exact Mass: 226.00088
  • Monoisotopic Mass: 226.0008416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.456±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 236.4±35.0 ºC (760 Torr),
  • Flash Point: 96.8±25.9 ºC,
  • Solubility: Very slightly soluble (0.86 g/l) (25 º C),
  • PSA: 29.46

[3-chloro-4-(trifluoromethoxy)phenyl]methanol Security Information

[3-chloro-4-(trifluoromethoxy)phenyl]methanol Pricemore >>

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Additional information on [3-chloro-4-(trifluoromethoxy)phenyl]methanol

Comprehensive Overview of [3-chloro-4-(trifluoromethoxy)phenyl]methanol (CAS No. 56456-48-5)

[3-chloro-4-(trifluoromethoxy)phenyl]methanol, with the CAS number 56456-48-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring and a trifluoromethoxy group, which confer it with distinct chemical and biological properties.

The chemical structure of [3-chloro-4-(trifluoromethoxy)phenyl]methanol can be represented as follows: C9H8ClF3O2. The presence of the trifluoromethoxy group (OCF3) and the chloro substituent (Cl) on the phenyl ring significantly influences its reactivity and biological activity. These functional groups are known to enhance the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for drug design.

In recent years, [3-chloro-4-(trifluoromethoxy)phenyl]methanol has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's ability to undergo selective functionalization reactions, such as etherification and esterification, makes it a valuable building block in the development of new drugs.

A notable example of its application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The trifluoromethoxy group has been shown to improve the binding affinity and selectivity of these compounds for serotonin transporters, thereby enhancing their therapeutic efficacy.

Beyond its role in SSRI synthesis, [3-chloro-4-(trifluoromethoxy)phenyl]methanol has also been explored for its potential anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.

In addition to its pharmaceutical applications, [3-chloro-4-(trifluoromethoxy)phenyl]methanol has found use in other areas of chemical research. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, where its unique electronic properties facilitate efficient catalytic processes. This versatility has led to its adoption in various synthetic routes, contributing to advancements in organic synthesis.

The synthesis of [3-chloro-4-(trifluoromethoxy)phenyl]methanol typically involves multi-step procedures that include halogenation, fluorination, and reduction reactions. Recent advancements in green chemistry have focused on developing more sustainable and environmentally friendly methods for its production. For example, catalytic systems using earth-abundant metals have shown promise in improving the efficiency and reducing the environmental impact of these synthetic processes.

In terms of safety and handling, it is important to note that while [3-chloro-4-(trifluoromethoxy)phenyl]methanol is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks.

The future outlook for [3-chloro-4-(trifluoromethoxy)phenyl]methanol is promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its chemical properties and biological activities deepens, it is likely that we will see increased utilization of this versatile molecule in both academic and industrial settings.

In conclusion, [3-chloro-4-(trifluoromethoxy)phenyl]methanol (CAS No. 56456-48-5) stands out as a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for scientists working on drug discovery and development projects. As research progresses, we can expect to see further innovations driven by this intriguing molecule.

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